molecular formula C29H27F4N5O2S B2778496 4-tert-butyl-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 393870-91-2

4-tert-butyl-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2778496
CAS No.: 393870-91-2
M. Wt: 585.62
InChI Key: XIDFBJJPFCILQY-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Properties

IUPAC Name

4-tert-butyl-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27F4N5O2S/c1-28(2,3)19-9-7-18(8-10-19)26(40)34-16-24-36-37-27(38(24)23-6-4-5-20(15-23)29(31,32)33)41-17-25(39)35-22-13-11-21(30)12-14-22/h4-15H,16-17H2,1-3H3,(H,34,40)(H,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDFBJJPFCILQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27F4N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiols.

    Attachment of the Fluorophenyl and Trifluoromethylphenyl Groups: These groups can be introduced through coupling reactions such as Suzuki or Heck coupling.

    Formation of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with isocyanates or carbamoyl chlorides.

    Final Coupling with Benzamide: The final product is obtained by coupling the intermediate with benzamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbamoyl group, converting it to an amine.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infections.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The molecular targets may include enzymes involved in cell division, protein synthesis, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-{[5-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide
  • 4-tert-butyl-N-{[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide

Uniqueness

The uniqueness of 4-tert-butyl-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide lies in its specific substituents, which may confer unique biological activities and chemical properties compared to other similar compounds.

Biological Activity

The compound 4-tert-butyl-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups:

  • tert-butyl group : Provides steric hindrance and lipophilicity.
  • triazole ring : Known for its role in biological activity, particularly in antifungal and anticancer properties.
  • fluorophenyl and trifluoromethyl groups : Enhance the electronic properties and may influence binding interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have been shown to inhibit the growth of various bacterial strains and fungi. The mechanism often involves the disruption of cell membrane integrity or interference with nucleic acid synthesis.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been assessed through various assays. In vitro studies have demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. For example, IC50 values for related compounds were reported as follows:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20

These results suggest that the target compound may possess comparable anti-inflammatory activity, potentially making it a candidate for further development in treating inflammatory diseases .

Anticancer Activity

Triazole derivatives have also been studied for their anticancer effects. The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Preliminary data show promising results in inhibiting tumor growth in animal models.

Case Study 1: In Vivo Efficacy

In a study involving carrageenan-induced paw edema in rats, compounds structurally related to the target molecule significantly reduced inflammation compared to controls. This study highlighted the potential for developing new anti-inflammatory drugs based on triazole scaffolds .

Case Study 2: Structure-Activity Relationship (SAR)

Research into SAR has revealed that modifications on the triazole ring and substituents like fluorine atoms enhance biological activity. Compounds with electron-withdrawing groups showed increased potency against COX enzymes, suggesting that strategic modifications can optimize therapeutic effects .

Q & A

Q. What are the common synthetic routes for this compound, and what critical parameters influence yield?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the triazole core via cyclization of thiourea precursors under reflux in ethanol or DMF .
  • Step 2 : Introduction of the sulfanyl-acetamide group using coupling agents like EDC/HOBt in anhydrous DCM .
  • Step 3 : Final benzamide coupling via nucleophilic acyl substitution with 4-tert-butylbenzoyl chloride, requiring inert atmosphere (N₂/Ar) to prevent oxidation . Critical Parameters :
  • Solvent polarity (DMF enhances solubility of intermediates).
  • Temperature control (40–60°C for cyclization; room temperature for couplings).
  • Reaction time (6–24 hours, monitored by TLC/HPLC) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Structural Confirmation : ¹H/¹³C NMR (DMSO-d₆, 500 MHz) for functional group analysis; HRMS (ESI+) for molecular ion validation .
  • Crystallinity : X-ray diffraction (single-crystal) to resolve stereochemistry, though limited by compound solubility .

Q. What biological activities are associated with its structural motifs?

The triazole and trifluoromethylphenyl groups are linked to antifungal and enzyme inhibition (e.g., CYP450). Key activities include:

  • Antifungal : MIC values against Candida albicans (2–8 µg/mL) via ergosterol biosynthesis disruption .
  • Enzyme Inhibition : IC₅₀ of 1.5 µM for acetylcholinesterase, measured via Ellman’s assay .

Q. How does the sulfanyl group influence reactivity?

The sulfanyl (-S-) moiety:

  • Enhances nucleophilicity in SN₂ reactions (e.g., alkylation with methyl iodide).
  • Participates in disulfide bond formation under oxidative conditions (H₂O₂, pH 7.4), critical for prodrug design .

Q. What solvent systems are optimal for its solubility?

  • Polar aprotic solvents : DMSO, DMF (solubility >50 mg/mL).
  • Aqueous buffers : Limited solubility (<0.1 mg/mL in PBS); use co-solvents (10% PEG-400) for in vitro assays .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in IC₅₀/MIC values often arise from:

  • Assay Conditions : Standardize protocols (e.g., pH, serum content). For example, serum proteins in cell-based assays may reduce free compound concentration .
  • Isomerism : Check for undetected stereoisomers via chiral HPLC (Chiralpak AD-H column) . Resolution Strategy :
  • Replicate studies under identical conditions.
  • Use LC-MS to verify compound integrity post-assay .

Q. What computational methods predict binding modes with biological targets?

  • Molecular Docking : AutoDock Vina with CYP450 (PDB: 3NXU) to model triazole interactions. Focus on H-bonding with heme iron and hydrophobic packing with trifluoromethyl groups .
  • MD Simulations : GROMACS for stability analysis (20 ns trajectories; RMSD <2 Å indicates stable binding) .

Q. How can synthetic yield be improved without compromising purity?

Optimization Strategies :

  • Catalysis : Replace EDC with BOP reagent (yield increase from 65% to 82%) .
  • Microwave-assisted synthesis : Reduce cyclization time from 24 hours to 45 minutes (100°C, 300 W) .
  • Workup : Use SPE cartridges (C18) for rapid purification, reducing silica gel column losses .

Q. What substituent modifications enhance metabolic stability?

  • Fluorine substitution : Replace 4-fluorophenyl with 3,5-difluorophenyl to reduce CYP2D6 metabolism (t₁/₂ increase from 2.1 to 5.7 hours in human microsomes) .
  • Sulfanyl to sulfone : Oxidize -S- to -SO₂- for improved plasma stability (89% remaining vs. 45% after 24 hours) .

Q. How to design analogs to address off-target effects?

  • Pharmacophore Mapping : Identify critical groups (triazole, benzamide) using Schrödinger’s Phase.
  • Selectivity Screening : Test against kinase panels (e.g., Eurofins) to rule out hERG or PKC inhibition .

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